(4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It belongs to a class of compounds that mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. JWH-018 has been widely used in scientific research to study the endocannabinoid system and its effects on the body.
作用机制
(4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one acts as a partial agonist at both CB1 and CB2 receptors, meaning it binds to these receptors and activates them to a lesser degree than THC. It also has a higher affinity for CB1 receptors than CB2 receptors. This binding leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.
Biochemical and Physiological Effects
(4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one has been shown to produce a range of biochemical and physiological effects similar to those of THC, including analgesia, sedation, and appetite stimulation. It has also been shown to produce psychotropic effects, such as altered perception, mood, and cognition. (4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one has been implicated in several cases of acute toxicity and has been shown to produce a range of adverse effects, including tachycardia, hypertension, seizures, and psychosis.
实验室实验的优点和局限性
(4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one has several advantages for scientific research, including its high potency, selectivity for CB1 and CB2 receptors, and ability to produce a range of effects similar to those of THC. However, it also has several limitations, including its potential for abuse and toxicity, as well as its legal status in many countries.
未来方向
There are several future directions for research on (4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one and synthetic cannabinoids, including the development of new compounds with improved selectivity and safety profiles, the study of the long-term effects of synthetic cannabinoids on the brain and body, and the investigation of the role of the endocannabinoid system in various diseases and disorders. Additionally, there is a need for further research on the potential therapeutic uses of synthetic cannabinoids, particularly in the areas of pain management, inflammation, and mood disorders.
合成方法
(4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one is synthesized by reacting 1-naphthoyl chloride with 1-pentylindole in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then purified by column chromatography to obtain (4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one in its pure form.
科学研究应用
(4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to bind to both CB1 and CB2 receptors in the brain and peripheral tissues, producing a range of effects similar to those of THC. (4aS*,8aR*)-6-(1-naphthoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one has been used to study the role of the endocannabinoid system in pain, inflammation, appetite, and mood regulation.
属性
IUPAC Name |
(4aS,8aR)-6-(naphthalene-1-carbonyl)-1-propyl-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-2-13-24-20-12-14-23(15-17(20)10-11-21(24)25)22(26)19-9-5-7-16-6-3-4-8-18(16)19/h3-9,17,20H,2,10-15H2,1H3/t17-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHZMYKFQSBYKS-FXAWDEMLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCN(CC2CCC1=O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CCN(C[C@@H]2CCC1=O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。